(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile
Description
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(2-hydroxy-1-phenylethyl)amino]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUMYAYSUWXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[33113,7]decane-1-acetonitrile, (alphaS)- involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors, temperature control systems, and purification techniques to ensure the final product’s purity and yield. The industrial methods are designed to be efficient and cost-effective while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decane-1-acetonitrile, (alpha.S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure characterized by:
- Molecular Formula : CHNO
- Molecular Weight : 310.4 g/mol
- IUPAC Name : (S)-2-(1-adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile
This structure integrates an adamantane moiety, which contributes rigidity and stability, alongside a phenylethylamine derivative that enhances biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of adamantane exhibit notable anticancer properties. Studies have focused on the anti-proliferative effects of (S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |
| 5e | MCF7 | 20 | Induction of Nur77 activation |
| 5k | HeLa | 15 | Apoptosis via caspase activation |
These findings indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation, suggesting its potential as a therapeutic agent in oncology.
Neuropharmacological Potential
The compound's structural similarity to known neuroactive compounds positions it as a candidate for treating neurological disorders. The phenylethylamine component is linked to mood regulation and cognitive functions, indicating potential applications in neuropharmacology.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of phenylethylamine derivatives, revealing that certain compounds could mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of adamantane derivatives, including this compound. These compounds have shown broad-spectrum antibacterial and antifungal activities against various pathogens.
| Pathogen | Activity |
|---|---|
| Gram-positive bacteria | Significant inhibition |
| Candida albicans | Effective antifungal activity |
Case Study 1: Anti-Proliferative Activity in Cancer Research
In a detailed study examining a series of adamantane derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against human cancer cell lines. The most promising candidates demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of phenylethylamine derivatives. These studies revealed that certain derivatives could reduce oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-acetonitrile, (alpha.S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Functional Group Influence : The nitrile group in the target compound enhances its reactivity as a synthetic intermediate, while ester derivatives (e.g., 2a–q) exhibit biological activities due to hydrolyzable ester bonds .
- Stereochemical Specificity : Unlike triazine-based adamantane derivatives (e.g., CB2 ligands in ), the target compound’s (S,R)-configuration is essential for its role in saxagliptin synthesis, where chirality dictates drug efficacy .
Key Observations :
Antioxidant and Anti-inflammatory Effects
- Adamantane Esters (2a–q) : Exhibit potent hydrogen peroxide scavenging (IC₅₀: 10–50 μM) and anti-inflammatory activity (e.g., 2p, 2q inhibit protein denaturation at 100 μg/mL, outperforming diclofenac) .
- Target Compound: No direct antioxidant data reported; its role as a saxagliptin precursor implies indirect therapeutic relevance in diabetes management .
Receptor Binding Profiles
- Triazine Derivatives : High affinity for CB2 receptors (Kᵢ: 5–20 nM) with selectivity over CB1 (>100-fold) .
- Target Compound: No receptor binding data available; pharmacological effects likely mediated via metabolic conversion in saxagliptin synthesis .
Physicochemical Properties
| Property | Target Compound | Adamantane Esters (2a–q) | Triazine Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | 310.43 | 300–400 | 450–550 |
| Melting Point (°C) | Not reported | 120–150 | 180–220 |
| Solubility | Low in water, soluble in DMSO | Moderate in polar solvents | Low in water, soluble in THF |
| LogP | ~2.5 | 2.0–3.5 | 3.0–4.5 |
Key Observations :
- The target compound’s lower molecular weight and hydrophobicity (LogP ~2.5) align with its role as an intermediate, whereas triazine derivatives’ higher LogP values reflect enhanced membrane permeability for receptor targeting .
Biological Activity
(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile, also known by its CAS number 361441-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 310.4 g/mol
- CAS Number : 361441-95-4
- Purity : Typically ≥ 95%
The compound features a unique adamantane structure, which contributes to its biological activity and pharmacokinetic properties.
Research indicates that this compound interacts with various biological targets, including:
-
P-glycoprotein (P-gp) :
- This compound has been shown to stimulate ATPase activity in P-glycoprotein, indicating its role as a substrate for this efflux transporter. The interaction with P-gp can affect drug absorption and distribution, making it crucial for understanding the pharmacokinetics of other co-administered drugs .
-
Cytotoxic Activity :
- In vivo studies demonstrated that this compound could reduce tumor volume and weight without apparent side effects in animal models. This suggests potential applications in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents through modulation of drug transport mechanisms .
- CYP Enzyme Interactions :
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Cancer Treatment Efficacy
In a study assessing the efficacy of this compound on tumor growth, mice were treated with varying doses of the compound alongside standard chemotherapy agents. Results indicated a synergistic effect leading to enhanced tumor suppression compared to chemotherapy alone. Histological analysis revealed reduced cell proliferation markers in treated groups .
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study evaluated the absorption and distribution of this compound in a rat model. The results showed high bioavailability and rapid absorption rates, suggesting effective systemic circulation post-administration. Furthermore, the compound's ability to cross the blood-brain barrier was confirmed, indicating potential central nervous system effects .
Q & A
Basic: What are the key synthetic routes for (S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile?
The synthesis typically involves coupling adamantane derivatives with chiral aminoacetonitrile precursors. Key steps include:
- Adamantane functionalization : Bromination or hydroxylation of adamantane to generate reactive intermediates (e.g., 1-adamantanol or 1-bromoadamantane) .
- Chiral resolution : Use of (R)-2-hydroxy-1-phenylethylamine as a chiral auxiliary to introduce stereochemistry via nucleophilic substitution or reductive amination .
- Cyanide introduction : Reaction with acetonitrile derivatives under anhydrous conditions, often employing Lewis acids like AlCl₃ to enhance electrophilicity .
Optimization of reaction conditions (e.g., continuous flow reactors, solvent polarity, and temperature control) is critical for achieving high enantiomeric excess (ee) .
Basic: How does the adamantane moiety influence the compound's physicochemical properties?
The adamantane group contributes to:
- Lipophilicity : Enhances membrane permeability and bioavailability due to its hydrophobic cage structure .
- Steric bulk : Restricts conformational flexibility, potentially improving target selectivity by reducing off-target interactions .
- Metabolic stability : The rigid structure resists oxidative degradation, prolonging half-life in biological systems .
Basic: What analytical techniques are used to confirm enantiomeric purity and structural integrity?
- Chiral HPLC : Employing columns like Chiralpak® IA or IB to separate enantiomers and quantify ee .
- NMR spectroscopy : H and C NMR verify stereochemistry through coupling constants (e.g., vicinal for hydroxy/amino groups) .
- Mass spectrometry (LC/MS, HRMS) : Confirms molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray crystallography : SHELX programs refine crystal structures to validate absolute configuration .
Advanced: How can reaction conditions be optimized for higher enantiomeric excess (ee) in synthesis?
- Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution (lipases) improve stereoselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amino groups, while low temperatures reduce racemization .
- Continuous flow reactors : Improve mixing efficiency and reduce side reactions compared to batch processes .
Advanced: What strategies address low yields in substitution reactions involving the acetonitrile group?
- Activation of leaving groups : Use of tosyl or mesyl groups to facilitate nucleophilic displacement .
- Lewis acid catalysis : AlCl₃ or ZnCl₂ stabilizes transition states in Friedel-Crafts-type reactions .
- Microwave-assisted synthesis : Accelerates reaction kinetics, particularly for sterically hindered adamantane intermediates .
Advanced: How to resolve contradictions in biological activity data between stereoisomers?
- Comparative assays : Test (S,R) and (R,S) enantiomers against targets (e.g., 11β-HSD1 in metabolic syndrome models) to assess stereospecificity .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity differences caused by adamantane orientation .
- Molecular dynamics simulations : Predict binding poses and explain activity variations via steric/electronic effects .
Advanced: What computational methods predict the compound's interaction with biological targets?
- Docking studies (AutoDock Vina) : Model interactions with enzyme active sites (e.g., hydrogen bonding with hydroxy/amino groups and hydrophobic contacts with adamantane) .
- Molecular dynamics (GROMACS) : Simulate stability of ligand-target complexes over time, identifying critical residues for binding .
- QSAR models : Relate structural features (e.g., adamantane substituents) to inhibitory potency using regression analysis .
Advanced: How to design derivatives to improve metabolic stability while retaining activity?
- Bioisosteric replacement : Substitute acetonitrile with trifluoromethyl or cyanoamidine groups to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask the hydroxyl group as an ester to enhance plasma stability, with enzymatic cleavage at target sites .
- Adamantane modification : Introduce fluorine atoms to block metabolic hot spots while maintaining lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
